Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is defined by its molecular formula, C18H25NO3. It likely contains an ester functional group (-COO-) and an azetidine ring, which is a three-membered nitrogen-containing heterocycle.Scientific Research Applications
Synthesis and Application in Statin Precursors
Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate plays a crucial role in the synthesis of statin precursors. A study by Tararov et al. (2006) demonstrated the synthesis of a key intermediate in statin production, highlighting the compound's significance in creating pharmacologically important statins. This research provides valuable insights into the large-scale preparation and purification techniques crucial for statin development.
Alkylation of Active Methylene Compounds
In the field of organic synthesis, ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is used in the alkylation of active methylene compounds. Kurihara et al. (1981) investigated the alkylation of such compounds using alcohols and found that nearly complete inversion of configuration occurs in the alkylation step. This study, available at Kurihara et al. (1981), contributes to the understanding of stereospecific and stereoselective reactions in organic chemistry.
Multifunctional Synthetic Protocols
Another application of this compound is in the development of multifunctional synthetic protocols. Kumar et al. (2014) developed an efficient protocol for synthesizing ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, showcasing the versatility of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in synthetic chemistry. Their research, detailed in Kumar et al. (2014), emphasizes its role in facilitating complex chemical transformations.
Biocatalysis and Enantioselective Synthesis
In biocatalysis, this compound is utilized for the enantioselective synthesis of pharmaceutical intermediates. Research by Salvi and Chattopadhyay (2006) demonstrated the use of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in the asymmetric reduction of 3-aryl-3-keto esters. This study, accessible at Salvi and Chattopadhyay (2006), highlights its role in producing enantiomerically pure compounds, a critical aspect in drug synthesis.
Safety And Hazards
properties
IUPAC Name |
ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANBAOFJGVOAES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643289 |
Source
|
Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate | |
CAS RN |
898761-14-3 |
Source
|
Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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